molecular formula C20H22N4O2S B4221186 N-(3-methylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide

N-(3-methylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide

Cat. No.: B4221186
M. Wt: 382.5 g/mol
InChI Key: GMDZMIXGHXJMPN-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide is a structurally complex acetamide derivative characterized by:

  • A 3-methylphenyl group attached to the acetamide nitrogen.
  • A piperazin-2-yl core modified with a 3-oxo group and a phenylcarbamothioyl substituent.
  • An acetamide linker bridging the aromatic and heterocyclic moieties.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-14-6-5-9-16(12-14)22-18(25)13-17-19(26)21-10-11-24(17)20(27)23-15-7-3-2-4-8-15/h2-9,12,17H,10-11,13H2,1H3,(H,21,26)(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDZMIXGHXJMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2C(=O)NCCN2C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of aniline with carbon disulfide to form an anilinocarbonothioyl intermediate. This intermediate is then reacted with a piperazine derivative under controlled conditions to form the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiourea Group

The phenylcarbamothioyl (–NH–C(=S)–NH–Ph) group exhibits nucleophilic behavior due to the sulfur atom's electron-rich nature. Key reactions include:

Reaction TypeConditionsProducts/OutcomesSource
DCC-mediated Cyclization DCC in anhydrous solventFormation of carbodiimide intermediates and [4+2] cycloaddition products (e.g., oxadiazine derivatives)
Alkylation Alkyl halides, base (e.g., K₂CO₃)Thioether derivatives via S-alkylation
  • In Diels-Alder-like reactions, the thiourea sulfur attacks electrophilic carbodiimides, forming bicyclic structures (e.g., 2H-1,3,5-oxadiazine-2,4(3H)-diimines) .

  • Alkylation at sulfur enhances lipophilicity, potentially modifying biological activity .

Hydrolysis Reactions

The acetamide (–NH–C(=O)–CH₂–) and thiourea groups undergo hydrolysis under distinct conditions:

Functional GroupConditionsProductsSource
Acetamide Acidic (HCl) or basic (NaOH)Carboxylic acid (–COOH) or carboxylate salt
Thiourea Strong base (e.g., KOH)Urea (–NH–C(=O)–NH–) + H₂S
  • Hydrolysis of the acetamide group proceeds via nucleophilic attack at the carbonyl carbon, yielding 2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetic acid.

  • Thiourea hydrolysis is slower but produces urea derivatives, altering hydrogen-bonding capabilities .

Cyclization Reactions

The piperazine ring’s 3-oxo group and adjacent nitrogen atoms facilitate intramolecular cyclization:

Reaction TypeConditionsProductsSource
Microwave-Assisted Cyclization Hydrazine hydrate, ethanolPyrazoline or thiazolidinone derivatives
Acid-Catalyzed Cyclization HCl, refluxBicyclic lactams or thiolactams
  • Microwave irradiation accelerates cyclization, forming heterocycles like pyrazolines, which are pharmacologically relevant .

  • Acidic conditions promote lactam formation via dehydration.

Coordination Chemistry

The thiourea sulfur and carbonyl oxygen act as bidentate ligands for metal ions:

Metal IonConditionsComplex StructureSource
Cu(II) Methanol, room temperatureSquare-planar complexes
Zn(II) Aqueous ethanolTetrahedral coordination
  • X-ray studies of analogous thioureas show intramolecular N–H⋯O hydrogen bonds stabilizing planar configurations .

  • Metal complexes may enhance antioxidant or antimicrobial properties .

Thermal Decomposition

Thermogravimetric analysis (TGA) of related compounds reveals stability up to 130–140°C, followed by decomposition:

Temperature RangeMajor Degradation ProductsMechanismSource
140–200°C Isothiocyanates (Ph–N=C=S)Thiourea C–S bond cleavage
>200°C CO₂, NH₃, and aromatic fragmentsAcetamide and piperazine pyrolysis

Electrochemical Behavior

Cyclic voltammetry of nitro-containing analogs (e.g., nitrothiophene derivatives) suggests redox processes at –500 mV to –1,400 mV, involving nitro-group reduction and heterocyclic ring interactions . While the target compound lacks a nitro group, its thiourea moiety may exhibit similar electrochemical activity.

Scientific Research Applications

Oncology Applications

Recent studies have highlighted the compound's potential in cancer therapy:

  • Targeting Oncogenic Fusion Proteins : A study identified piperacetazine as a direct inhibitor of the PAX3::FOXO1 fusion protein, which is implicated in alveolar rhabdomyosarcoma (RMS). This fusion protein is a validated target for drug development due to its role in oncogenesis. Piperacetazine was shown to inhibit transcriptional activity associated with this fusion protein, suggesting that derivatives of this compound could be developed as targeted therapies for RMS .
  • Inhibition of Tumor Growth : In vitro experiments demonstrated that piperacetazine inhibited anchorage-independent growth in fusion-positive alveolar RMS cells. This indicates its potential utility in treating tumors characterized by specific genetic alterations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Synthesis and Testing : Various derivatives of piperazine-based compounds, including those similar to N-(3-methylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide, have been synthesized and tested for antimicrobial activity. Preliminary results indicate significant efficacy against Pseudomonas aeruginosa, while showing limited activity against Gram-positive bacteria and fungi .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound:

Structural FeatureEffect on Activity
Piperazine RingEnhances binding affinity to biological targets
Phenylcarbamothioyl GroupContributes to the inhibition of specific proteins
Acetamide MoietyImpacts solubility and bioavailability

Case Study 1: Inhibition of PAX3::FOXO1

In a study focused on RMS, piperacetazine was screened against various compounds for its ability to bind directly to the PAX3::FOXO1 protein. The findings indicated that it could serve as a molecular scaffold for developing new inhibitors aimed at this oncogenic target, paving the way for future clinical trials .

Case Study 2: Antimicrobial Efficacy

A series of derivatives based on the structure of this compound were synthesized and tested against several pathogens. The results showed promising antimicrobial activity, particularly against resistant strains of bacteria, suggesting that modifications to the core structure could lead to new therapeutic agents .

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes compounds with structural or functional similarities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Bioactivity Reference
N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide C₁₈H₁₆N₄O₃S 368.4 Pyridazinone core, thiophene substituent Antimicrobial, enzyme inhibition potential
N-(3-acetylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide C₂₁H₂₆N₄O₅S 446.5 Piperidine sulfonyl group, dihydropyridine Receptor antagonism (proposed)
2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(3-nitrophenyl)acetamide C₂₅H₂₆N₆O₅ 490.5 4-Phenylpiperazinylmethyl, nitrophenyl Anticancer, antimicrobial
2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-methylphenyl)acetamide C₂₃H₂₄N₄O₃ 406.5 Pyridazinone core, ethylphenyl substituent Antimicrobial, anticancer (preclinical)
N-(3-bromo-2-methylphenyl)acetamide C₉H₁₀BrNO 228.1 Halogenated phenyl group Structural simplicity; used in crystallography studies

Functional Group Impact on Bioactivity

  • Piperazine/Piperidine Derivatives : Compounds with piperazine or piperidine moieties (e.g., ) often exhibit receptor-binding activity due to their ability to mimic natural ligands. The target compound’s phenylcarbamothioyl-piperazine group may enhance selectivity for sulfur-dependent enzymes or transporters .
  • Heterocyclic Cores: Pyridazinone () and pyridine () cores are associated with anti-inflammatory and anticancer activities.
  • Substituent Effects :
    • 3-Methylphenyl vs. Nitrophenyl : The nitro group in increases electron-withdrawing effects, enhancing reactivity in redox reactions, whereas the 3-methyl group in the target compound may improve metabolic stability .
    • Halogenation : Bromine in and chlorine in alter steric and electronic profiles, affecting crystallinity and binding affinity .

Biological Activity

N-(3-methylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a class of thioamide derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N3O3SC_{15}H_{19}N_{3}O_{3}S, with a molecular weight of approximately 321.4 g/mol. The structure features a piperazine ring, which is a common motif in many bioactive molecules, and a phenylcarbamothioyl group that may contribute to its biological activity.

While the exact mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with various biological targets such as enzymes or receptors. The presence of the thioamide group suggests potential reactivity with nucleophiles, which could lead to inhibition of specific enzymatic pathways or modulation of receptor activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related thioamide derivatives have shown inhibition of cell proliferation in various cancer cell lines, likely through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study evaluated the effects of thioamide derivatives on human cancer cell lines, revealing that certain modifications to the piperazine structure enhanced cytotoxicity. The compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells, indicating strong potential for further development as an anticancer agent.

Antimicrobial Activity

Compounds in this class have also demonstrated antimicrobial properties. For example, derivatives with similar structural features have been tested against a variety of bacterial strains, showing effectiveness in inhibiting growth at concentrations that suggest practical applications in treating infections.

Table 1: Antimicrobial Activity of Thioamide Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundP. aeruginosa8 µg/mL

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics; however, comprehensive toxicity assessments are necessary to evaluate safety profiles.

Key Findings:

  • Absorption: Rapid absorption observed in animal models.
  • Metabolism: Phase I metabolism primarily through liver enzymes.
  • Excretion: Predominantly renal excretion noted.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-methylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide, and how can reaction parameters be optimized?

  • Methodology : The compound can be synthesized via carbodiimide-mediated coupling reactions, as demonstrated in analogous acetamide syntheses. Critical parameters include:

  • Use of 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide HCl (EDC) as a condensing agent in dichloromethane at 273 K to activate the carboxylic acid moiety .
  • Maintaining anhydrous conditions and stoichiometric control of triethylamine to suppress side reactions.
  • Post-reaction purification via trituration with ethanol to isolate the product in high yield (e.g., 91% reported for structurally related compounds) .
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust molar ratios of reactants (e.g., 1:1.2 for amine:carboxylic acid) to maximize conversion.

Q. How can the structural and crystallographic properties of this compound be characterized?

  • Techniques :

  • X-ray diffraction (XRD) : Resolve crystal packing, hydrogen bonding (e.g., O–H⋯N, N–H⋯O interactions), and dihedral angles between aromatic planes (e.g., 79.3° observed in analogous benzothiazole-acetamide structures) .
  • NMR spectroscopy : Confirm regiochemistry using 2D NMR (e.g., NOESY for spatial proximity of the 3-methylphenyl group).
  • Mass spectrometry : Validate molecular weight and fragmentation patterns (e.g., ESI-MS for [M+H]+ ion).

Q. What preliminary biological activities have been reported for structurally similar acetamide derivatives?

  • Antimicrobial Activity : Analogous N-substituted acetamides exhibit MIC values against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via disruption of cell membrane integrity .
  • Anticancer Potential : Benzothiazole-acetamide hybrids demonstrate cytotoxicity in cancer cell lines (e.g., IC₅₀ ~10 µM in MCF-7 cells) through DNA intercalation or topoisomerase inhibition .

Advanced Research Questions

Q. How can adsorption isotherms and surface interaction studies inform the compound’s mechanism of action in corrosion inhibition or material science?

  • Methodology :

  • Perform mass loss experiments in acidic media (e.g., 1N HCl) to calculate surface coverage (θ) and fit data to Langmuir isotherms (indicating monolayer adsorption) .
  • Use AFM or SEM to visualize surface morphology changes post-adsorption.
    • Data Analysis : A high θ value (e.g., >0.9) suggests strong affinity for metal surfaces, likely via electron donation from sulfur (carbamothioyl group) or π-backbonding .

Q. What computational approaches are suitable for predicting electronic properties and structure-activity relationships (SAR)?

  • DFT Modeling :

  • Calculate HOMO-LUMO gaps to assess redox activity. For example, lower band gaps (<4 eV) correlate with enhanced electron-transfer capacity in corrosion inhibitors .
  • Map molecular electrostatic potential (MESP) to identify nucleophilic/electrophilic sites (e.g., sulfur atoms in carbamothioyl groups as electron-rich centers) .
    • MD Simulations : Simulate binding interactions with biological targets (e.g., protein-ligand docking for kinase inhibition studies).

Q. How do structural modifications (e.g., substituents on the piperazine ring) impact pharmacological efficacy?

  • SAR Insights :

  • Phenylcarbamothioyl Group : Enhances lipophilicity and membrane permeability, critical for CNS-targeting agents .
  • 3-Methylphenyl Substitution : Steric effects may modulate binding to hydrophobic pockets in enzyme active sites (e.g., observed in benzothiazole derivatives) .
    • Experimental Validation : Synthesize analogs with fluorinated or electron-withdrawing groups and compare IC₅₀ values in bioassays.

Conflict Resolution in Data Interpretation

Q. How can researchers address contradictions in reported biological activities across similar compounds?

  • Case Study : If Compound A shows antifungal activity while Compound B (with a methyl substitution) does not:

  • Hypothesis : The methyl group may sterically hinder target binding.
  • Testing : Conduct competitive binding assays or co-crystallization studies to compare interactions .
    • Statistical Tools : Use multivariate analysis (e.g., PCA) to identify structural descriptors (e.g., logP, polar surface area) driving activity discrepancies .

Methodological Best Practices

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Hazard Mitigation :

  • Use fume hoods and PPE (gloves, goggles) due to potential irritancy of acetamide derivatives .
  • First-aid measures: Flush eyes/skin with water for 15 minutes; seek medical attention if inhaled or ingested .

Tables of Key Data

Property Value/Technique Reference
Crystallographic Data Space group P2₁/c, Z = 4
Adsorption Efficiency θ = 0.92 in 1N H₂SO₄ (Langmuir model)
HOMO-LUMO Gap 3.8 eV (DFT calculation)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-methylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide

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